2,2-Diphenylglycine

Conformational analysis Peptide design α,α-disubstituted amino acids

2,2-Diphenylglycine (syn. α,α-diphenylglycine, Dph, Dφg) is a non-proteinogenic, achiral α,α-diarylated glycine derivative bearing two phenyl substituents on the α-carbon (molecular formula C₁₄H₁₃NO₂; molecular weight 227.26 g/mol).

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 3060-50-2
Cat. No. B147090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylglycine
CAS3060-50-2
Synonymsα-Amino-α-phenylbenzeneacetic Acid;  2,2-Diphenyl Glycine;  2-Amino-2,2-diphenylacetic Acid;  Amino(diphenyl)acetic Acid;  NSC 33392;  α,α-Diphenylglycine;  α-Aminodiphenylacetic Acid;  USP Phenytoin Related Compound A; 
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])[NH3+]
InChIInChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17)
InChIKeyYBONNYNNFBAKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenylglycine (CAS 3060-50-2): Physicochemical Identity, Structural Class, and Procurement-Grade Specifications


2,2-Diphenylglycine (syn. α,α-diphenylglycine, Dph, Dφg) is a non-proteinogenic, achiral α,α-diarylated glycine derivative bearing two phenyl substituents on the α-carbon (molecular formula C₁₄H₁₃NO₂; molecular weight 227.26 g/mol) [1]. It belongs to the class of Cᵅ,ᶐ-dialkylated (specifically, Cᵅ,ᶐ-diarylated) amino acids that serve as conformationally constrained building blocks in peptide design, asymmetric synthesis, and medicinal chemistry [2]. Commercially, it is supplied as a white to off-white crystalline powder or crystals with a typical assay of ≥98% (titration by HPLC), a melting point of 245–247 °C (dec.), and is qualified for solution-phase peptide synthesis . The compound is also listed as Phenytoin Related Compound A under USP reference standards, reflecting its role as a decomposition product and analytical impurity marker of the anticonvulsant drug phenytoin .

Why 2,2-Diphenylglycine Cannot Be Replaced by Generic α,α-Disubstituted Glycines: Steric, Conformational, and Reactivity Barriers to Substitution


The two phenyl rings on the α-carbon of 2,2-diphenylglycine create a steric and electronic environment that differs fundamentally from other members of the Cᵅ,ᶐ-dialkylglycine family, including diethylglycine (Deg), dipropylglycine (Dpg), dimethylglycine (Aib), and even the closest aromatic analog dibenzylglycine (Dbz). This difference is not merely a matter of graduated bulk: it manifests as a discrete, quantifiable shift in the number of thermodynamically accessible backbone conformations, the sensitivity of amide bond formation to coupling methodology, and the morphology of supramolecular assemblies when the residue is incorporated into short peptides [1][2]. Consequently, protocols optimized for less hindered α,α-disubstituted glycines—or for mono-phenyl glycine (L- or D-phenylglycine)—cannot be assumed transferable; substitution without experimental revalidation risks complete synthetic failure (0% yield) or loss of the desired structural motif [3].

2,2-Diphenylglycine: Head-to-Head Quantitative Differentiation Against Its Closest Structural Analogs


Conformational Restriction: 2,2-Diphenylglycine (Dph) vs. Cα,α-Dibenzylglycine (Dbz) — Minimum Energy Conformations

Quantum mechanical calculations at the B3LYP/6-31+G(d,p) level revealed that the N-acetyl-N′-methylamide derivative of 2,2-diphenylglycine (Dph) yields only 9 minimum energy conformations within a relative energy range of approximately 9 kcal/mol [1]. In contrast, the closely related aromatic analog Cα,α-dibenzylglycine (Dbz), which substitutes phenyl with benzyl side chains, generates 46 minimum energy conformations—of which 9 fall below 5.0 kcal/mol—indicating substantially greater backbone flexibility [2]. The direct comparison attributes the enhanced rigidity of Dph to stronger repulsive interactions between the π-electron density of the directly attached phenyl groups and the carbonyl oxygen lone pairs, interactions that are attenuated in Dbz due to the intervening methylene spacer [2].

Conformational analysis Peptide design α,α-disubstituted amino acids

Peptide Coupling Efficiency: Method-Dependent Yields for 2,2-Diphenylglycine Reveal Steric Barriers Absent in Less Hindered Analogs

In a systematic study of dipeptide synthesis, the coupling of N-benzyloxycarbonyl-α,α-diphenylglycine (Z-Dph) with amino acid methyl esters (AA-OMe), and the reverse coupling of Z-AA with Dph-OMe, produced yields that spanned from 0% to over 90% depending exclusively on the choice of coupling method [1]. This extreme method-dependence is not observed for less hindered α,α-disubstituted glycines such as diethylglycine or dipropylglycine, where conventional carbodiimide methods reliably deliver acceptable yields [2]. The steric congestion of the two directly attached phenyl groups at the quaternary α-carbon is the root cause: only highly reactive coupling systems (e.g., those employing phosphorocyanidate reagents) can overcome the kinetic barrier to acylation of the sterically shielded amino group or carboxyl activation [1].

Peptide synthesis Coupling methodology Steric hindrance

Supramolecular Self-Assembly: Diphenylglycine Peptide Forms Nanospheres, Whereas the Diphenylalanine Analog Forms Nanotubes

When incorporated as a homo-dipeptide (diphenylglycine, NH₂-Dph-Dph-COOH), the diphenylglycine motif self-assembles into ordered nanospherical structures, as demonstrated by scanning and transmission electron microscopy [1][2]. This stands in direct morphological contrast to the diphenylalanine dipeptide (NH₂-Phe-Phe-COOH), the core recognition motif of Alzheimer's β-amyloid polypeptide, which self-assembles into high-aspect-ratio nanotubes under identical conditions [2]. The substitution of the β-methylene group (present in Phe) with a quaternary α-carbon (in Dph) eliminates the backbone flexibility required for anisotropic tubular growth, redirecting assembly toward isotropic spherical architectures. Both nanostructure types exhibit remarkable thermal and chemical stability; however, the zero-dimensional spherical geometry of the diphenylglycine assembly offers distinct advantages for encapsulation and drug-delivery applications where nanotube end-capping or aspect-ratio control would otherwise be limiting [3].

Peptide nanotechnology Self-assembly Nanostructure morphology

Asymmetric Biomimetic Transamination: 2,2-Diphenylglycine as an Amine Source Outperforms Conventional Amine Donors in Yield and Enantioselectivity

In chiral pyridoxal-catalyzed asymmetric biomimetic transamination of α-keto acids, 2,2-diphenylglycine (7f) served as the amine source to produce various α-amino acids in 29–85% yields with 53–80% enantiomeric excess [1]. More strikingly, when employed as the amine donor in the asymmetric transamination of trifluoromethyl ketones catalyzed by chiral pyridoxamine 4b, 2,2-diphenylglycine delivered optically active α-trifluoromethyl amines in 81–98% yields with 88–95% ee under mild conditions [2]. The use of 2,2-diphenylglycine as an amine source has been explicitly described as a synthetically advantageous alternative to the conventionally employed diphenylmethylamine, offering superior reactivity in the decarboxylative transamination cascade due to the thermodynamic driving force provided by the irreversible decarboxylation of the glycine backbone upon imine formation [3].

Asymmetric synthesis Biomimetic transamination Chiral amine

Extended Conformation Stability: 2,2-Diphenylglycine Residues Adopt Fully Extended C5 Conformation in Crystal-State Tripeptides, Contrasting with Folded Preferences of Cα,α-Dimethylglycine (Aib)

X-ray crystallographic analysis of three fully protected tripeptides—Z-Dφg-Dφg-Dφg-OMe, Z-Aib-Dφg-Dφg-OMe, and Z-Ac₃c-Dφg-Dφg-OMe—demonstrated that Dφg (Cα,α-diphenylglycine) residues adopt the fully extended (C5) conformation in all cases examined [1]. This is in contrast to Cα,α-dimethylglycine (Aib, α-aminoisobutyric acid), the prototypical Cα,α-dialkylglycine, which preferentially induces 3₁₀-helical (folded) conformations in homo-oligopeptides [2]. Furthermore, in tripeptides containing consecutive Dφg residues, the presence of adjacent Dφg residues further stabilizes the extended conformation, as confirmed by FTIR absorption and ¹H-NMR spectroscopy in solution, where the intramolecularly H-bonded C5 form is the largely populated species in chloroform [3]. The extended C5 conformation contributes the maximum possible length per residue (~3.8 Å), making Dφg an optimal molecular spacer in peptide engineering.

Crystal structure Peptide conformation Extended helix

Copper(II) Complex Catalytic Selectivity: 2,2-Diphenylglycine-Derived Cu(II) Complexes Are Inactive for Ring-Opening Polymerization, with Cytotoxicity Profile Differentiated from Cisplatin

Cu(II) complexes bearing 2,2′-diphenylglycine-derived chelate ligands—specifically [CuCl(Dpg)(EtOH)]₂ (1) and [(CuBr₂)₂(Dpg)₂Cu(EtOH)₄] (2)—were evaluated for catalytic activity in the ring-opening polymerization (ROP) of cyclic esters (ε-caprolactone, rac-lactide) and epoxides (propylene oxide, cyclohexene oxide) [1]. Both complexes were found to be completely inactive for homo- and co-ROP under the conditions tested. This contrasts with other amino-acid-derived Cu(II) systems reported in the literature that show measurable ROP activity. In cytotoxicity screening against human colon carcinoma cell lines HCT116 and HT-29, complex 1 exhibited IC₅₀ values lower than that of cisplatin, while complex 2 showed the opposite trend (IC₅₀ higher than cisplatin), demonstrating that the halide counterion (Cl vs. Br) modulates biological activity within the same diphenylglycine ligand framework [1]. The complexes were obtained in low to moderate synthetic yields (13% for 1; 27% for 2) [1].

Copper catalysis Ring-opening polymerization Cytotoxicity

High-Value Application Scenarios for 2,2-Diphenylglycine Based on Quantified Differentiation Evidence


Design of Conformationally Rigid Peptide Foldamers and Molecular Spacers Requiring Fully Extended Backbone Geometry

The crystallographically and computationally validated preference of the Dφg residue for the fully extended C5 conformation—with all examined tripeptide crystal structures adopting this geometry—makes 2,2-diphenylglycine the residue of choice for peptide engineers who require maximum per-residue spacing (~3.8 Å) and minimal conformational ambiguity [1]. In applications such as the construction of peptide-based molecular rulers, rigid spacers in FRET probes, or extended β-sheet mimics, Dφg provides a stronger steric guarantee of extended geometry than diethylglycine (Deg) or dipropylglycine (Dpg), while the aromatic side chains offer additional opportunities for π-stacking interactions that are absent in aliphatic analogs [2].

Peptide Nanomaterial Fabrication Requiring Isotropic Spherical Architectures Rather Than Anisotropic Tubes or Fibrils

When the desired nanoscale morphology is a closed-cage spherical assembly (e.g., for encapsulation, controlled release, or zero-dimensional quantum dot templating), the diphenylglycine homo-dipeptide is the preferred building block over diphenylalanine, which yields one-dimensional nanotubes [1]. The morphological switch is intrinsic to the amino acid structure and does not require additional chemical modification or templating agents. This binary structural decision—nanospheres vs. nanotubes—is supported by direct SEM/TEM evidence across multiple Gazit-group studies and provides a predictable design rule for peptide-based nanotechnologists [2].

Asymmetric Synthesis of Chiral Amines via Decarboxylative Transamination Using 2,2-Diphenylglycine as a Dual-Function Amine Source

For synthetic methodology groups developing catalytic asymmetric routes to α-amino acids and α-trifluoromethyl amines, 2,2-diphenylglycine serves as an amine donor that undergoes irreversible decarboxylation upon imine formation, driving the transamination equilibrium to completion [1]. The documented yields (81–98%) and enantioselectivities (88–95% ee) for trifluoromethyl ketone substrates, combined with the broad substrate scope reported for α-keto acid transamination (29–85% yield, 53–80% ee), justify procurement of this compound as a stoichiometric reagent in asymmetric amination protocols where conventional amine donors such as diphenylmethylamine lack the decarboxylative thermodynamic advantage [2].

Pharmaceutical Analytical Quality Control: Phenytoin Impurity Profiling and USP Compendial Testing

2,2-Diphenylglycine is officially designated as Phenytoin Related Compound A under the United States Pharmacopeia (USP) and Phenytoin Impurity C under the European Pharmacopoeia (EP/BP), reflecting its identity as a hydrolytic decomposition product of the anticonvulsant drug phenytoin [1]. USP-grade reference standard material (Sigma-Aldrich, TCI) is specifically intended for use in specified quality tests and assays as prescribed in USP compendia [2]. For pharmaceutical QC laboratories performing phenytoin impurity profiling, this compound is not substitutable with generic phenylglycine or other amino acid standards, as regulatory compliance requires the exact specified reference material.

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